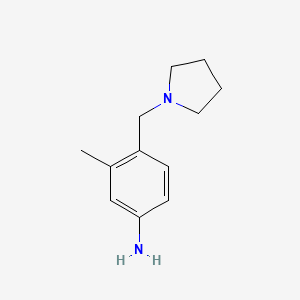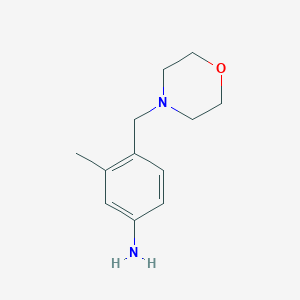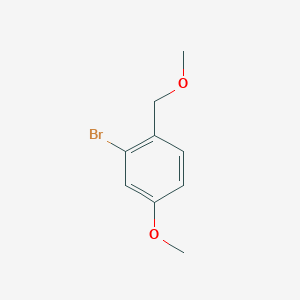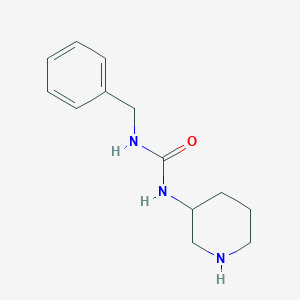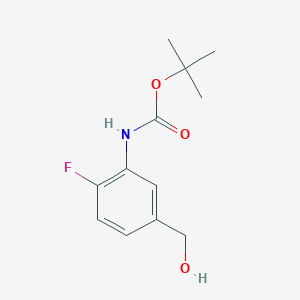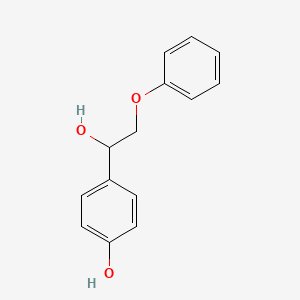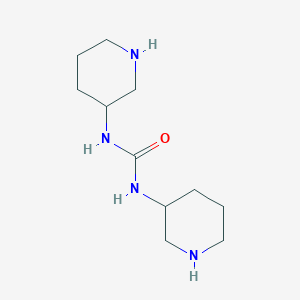
1,3-Di(piperidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Di(piperidin-3-yl)urea is a chemical compound that features two piperidine rings attached to a urea moiety. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in medicinal chemistry due to their diverse biological activities . The incorporation of piperidine rings into the urea structure enhances the compound’s potential for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Di(piperidin-3-yl)urea can be synthesized through several methods. One common approach involves the reaction of piperidine with isocyanates. For instance, the reaction of piperidine with 1,1’-carbonyldiimidazole (CDI) can yield this compound . The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under mild conditions.
Another method involves the reaction of piperidine with phosgene or its derivatives. This method, however, requires careful handling due to the toxicity of phosgene .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using automated reactors. The use of safer and more efficient reagents, such as CDI, is preferred to minimize the risks associated with toxic intermediates like phosgene .
Chemical Reactions Analysis
Types of Reactions
1,3-Di(piperidin-3-yl)urea undergoes various chemical reactions, including:
Substitution Reactions: The piperidine rings can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form secondary amines.
Cyclization: The presence of the urea moiety allows for cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
N-Substituted Piperidines: Resulting from nucleophilic substitution reactions.
N-Oxides: Formed through oxidation reactions.
Secondary Amines: Produced via reduction reactions.
Scientific Research Applications
1,3-Di(piperidin-3-yl)urea has several scientific research applications:
Biological Studies: The compound is used in studies investigating the biological activities of piperidine derivatives, such as their antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-di(piperidin-3-yl)urea involves its interaction with specific molecular targets. For instance, as an inhibitor of soluble epoxide hydrolase (sEH), it binds to the enzyme’s active site, preventing the hydrolysis of epoxides to diols . This inhibition can lead to increased levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Di(pyridin-4-yl)urea: Another urea derivative with pyridine rings instead of piperidine.
1,3-Di(piperidin-4-yl)urea: A similar compound with piperidine rings at different positions.
Uniqueness
1,3-Di(piperidin-3-yl)urea is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other urea derivatives. The presence of piperidine rings enhances its potential for medicinal applications, particularly as an sEH inhibitor .
Properties
IUPAC Name |
1,3-di(piperidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O/c16-11(14-9-3-1-5-12-7-9)15-10-4-2-6-13-8-10/h9-10,12-13H,1-8H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFYRFCDRMVAGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)NC2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

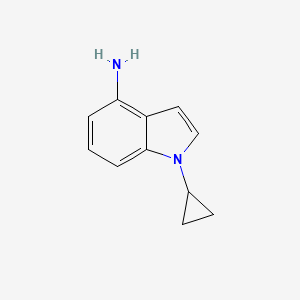
![(3'-Fluoro-4-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8013200.png)

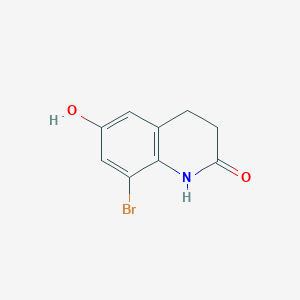
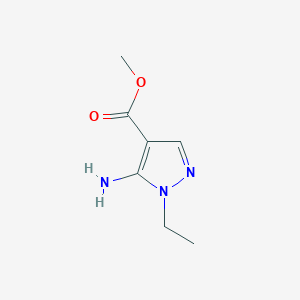
![5-[(dimethylamino)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B8013224.png)

